Methyl 2-amino-4-bromo-6-chlorobenzoate
Description
Methyl 2-amino-4-bromo-6-chlorobenzoate is a substituted benzoate ester featuring an amino group at the 2-position, bromine at the 4-position, and chlorine at the 6-position on the aromatic ring. Its molecular formula is C₈H₇BrClNO₂, with a molecular weight of 280.51 g/mol (calculated).
Properties
Molecular Formula |
C8H7BrClNO2 |
|---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
methyl 2-amino-4-bromo-6-chlorobenzoate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3 |
InChI Key |
KDLWBPGODQKZQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-6-chlorobenzoate typically involves the esterification of 2-amino-4-bromo-6-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromo-6-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or nitric acid are commonly employed.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include derivatives with different substituents replacing the bromo or chloro groups.
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the ester group.
Scientific Research Applications
Methyl 2-amino-4-bromo-6-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromo-6-chlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between Methyl 2-amino-4-bromo-6-chlorobenzoate and three related compounds:
Key Comparative Insights
a) Methyl 4-bromo-2-chloro-6-methylbenzoate
- This likely decreases water solubility compared to the amino-substituted analog.
- Reactivity: The methyl group is electron-donating via hyperconjugation, which may deactivate the aromatic ring toward electrophilic substitution relative to the electron-donating amino group.
b) 2-Bromo-6-chloro-4-methylbenzamide
- Stability : Amides are generally more resistant to hydrolysis than esters, suggesting greater stability under acidic/basic conditions.
c) 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate
- Complexity and Reactivity : The formyl (aldehyde) group enhances electrophilicity, making this compound reactive toward nucleophiles (e.g., in condensation reactions). The methoxy group is electron-donating, which may direct electrophilic substitution to specific ring positions.
- Molecular Weight : The higher molecular weight (369.59 g/mol) suggests differences in volatility and solubility compared to the smaller target compound.
Property Predictions Based on Substituents
- Solubility: The amino group in the target compound likely improves solubility in polar solvents (e.g., ethanol, DMSO) compared to the methyl or methoxy analogs.
- Reactivity: The amino group’s electron-donating nature may activate the aromatic ring toward electrophilic substitution (e.g., nitration), whereas the amide and ester groups could direct reactivity to specific positions.
- Thermal Stability : The amide analog may exhibit a higher melting point due to intermolecular hydrogen bonding, whereas the aldehyde-containing compound might have a lower boiling point due to increased molecular weight and rigidity.
Biological Activity
Methyl 2-amino-4-bromo-6-chlorobenzoate is a halogenated organic compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a methyl ester group attached to a benzene ring that is further substituted with an amino group, bromine, and chlorine. The structural formula is as follows:
- Molecular Formula : CHBrClNO\
- Molecular Weight : Approximately 265.53 g/mol
The presence of the amino group allows for hydrogen bonding with biological molecules, while the halogen substituents (bromo and chloro) can engage in halogen bonding, enhancing its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound has been noted for its potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can affect the metabolism of other drugs, leading to altered pharmacokinetics and potential therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Its structural analogs have shown varying degrees of activity against this pathogen, indicating a potential role in tuberculosis treatment .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Mtb | |
| Enzyme Inhibition | Potential inhibitor of cytochrome P450 | |
| Anti-inflammatory | Investigated for anti-inflammatory effects |
Case Studies and Research Findings
- Antimycobacterial Activity : A study conducted on structurally similar compounds revealed that modifications in the molecular structure significantly influenced their efficacy against Mtb. This compound was part of a series that demonstrated promising in vitro activity, although further studies are required to confirm its efficacy in vivo .
- Pharmacological Profiling : Research into the pharmacokinetics of related compounds has shown that structural features such as halogenation can enhance bioavailability and metabolic stability. For instance, compounds with similar structures were evaluated for their pharmacokinetic parameters, revealing insights into how this compound might behave in biological systems .
- Safety and Toxicology : Ongoing studies aim to assess the safety profile of this compound through toxicity assays. Understanding its interaction with metabolic pathways is crucial for evaluating its potential as a pharmaceutical agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
